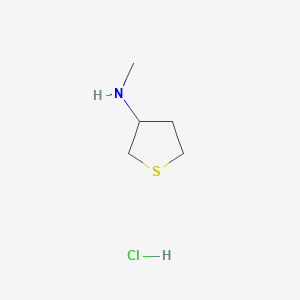
2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile
概要
説明
2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile, also known as DBNPA, is a compound with the molecular formula C20H23N3 and a molecular weight of 305.4 g/mol. It is also referred to by its CAS number, 2225787-92-6 .
Synthesis Analysis
The synthesis of 2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile involves multiple steps. One method involves the use of potassium cyanide and 1,4-dibenzyl-2-piperazinylacetonitrile, yielding an 80% product . Another method involves the use of triethylamine in toluene at 0 - 20℃ .Molecular Structure Analysis
The InChI code for 2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile is 1S/C20H23N3/c21-12-11-20-17-22(15-18-7-3-1-4-8-18)13-14-23(20)16-19-9-5-2-6-10-19/h1-10,20H,11,13-17H2/t20-/m0/s1 .Physical And Chemical Properties Analysis
2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile is a solid at room temperature . Its exact physical and chemical properties such as density, boiling point, and melting point are not available .科学的研究の応用
Anticancer Activity
- A study by Sa̧czewski et al. (2006) explored the synthesis of 2,4-diamino-1,3,5-triazine derivatives, including compounds structurally similar to 2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile. They found that these compounds showed remarkable activity against the melanoma MALME-3 M cell line, suggesting potential in anticancer applications (Sa̧czewski, Bułakowska, Bednarski, & Grunert, 2006).
Antimicrobial Agents
- Zaidi et al. (2021) synthesized a series of novel compounds, including 2-(4-allylpiperazin-1-yl)-1-(1- aryl-1H-tetrazol-5-yl) ethalons, which were shown to be as potent as or more effective than conventional medicines in antimicrobial activities. This indicates the potential use of similar structures in developing new antimicrobial agents (Zaidi, Amudharaj, Anusuya, Sujatha, & Balaji, 2021).
Biological Activity
- The work by Lu Jiu-fu et al. (2015) involved the synthesis of a novel carbene silver(I) complex with an imidazole derivative, showing that such compounds have anti-fungus yeast activity. This suggests the potential biological activity of similarly structured compounds (Lu Jiu-fu, Ge Hong-guang, & Shi Juan, 2015).
Inotropic Agents
- Tian-Yi Zhang et al. (2012) described the synthesis of 2-(4-substitutedbenzylpiperazin-1-yl)-N-(2-oxo-2,3-dihydrobenzooxazol-6-yl)acetamides for evaluation as inotropic agents, suggesting the potential for cardiovascular applications (Tian-Yi Zhang, Sun, Liu, Cui, & Piao, 2012).
Antibacterial Activity
- A study by Valiullina et al. (2019) involved the synthesis of new C-3 modified carbapenems, which exhibited significant antibacterial activity. This indicates the role of similar compounds in the development of new antibacterial drugs (Valiullina, Galeeva, Gimalova, Selezneva, Khasanova, Mavzyutov, & Miftakhov, 2019).
作用機序
Pharmacokinetics
It’s known that the compound is a solid at room temperature . Its bioavailability and other pharmacokinetic properties need further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile. For instance, the compound is insoluble in water but soluble in many organic solvents This solubility profile could impact how the compound is administered and absorbed in the body
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray as a precautionary measure .
特性
IUPAC Name |
2-(1,4-dibenzylpiperazin-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3/c21-12-11-20-17-22(15-18-7-3-1-4-8-18)13-14-23(20)16-19-9-5-2-6-10-19/h1-10,20H,11,13-17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFYHCYOYUZSSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC=CC=C2)CC#N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

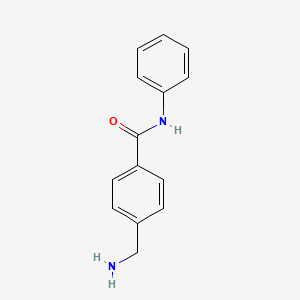
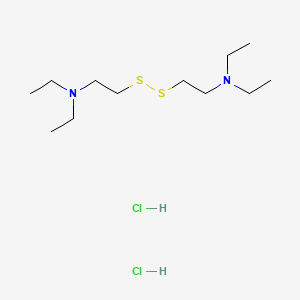
![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/structure/B3117244.png)


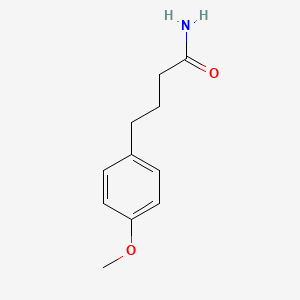
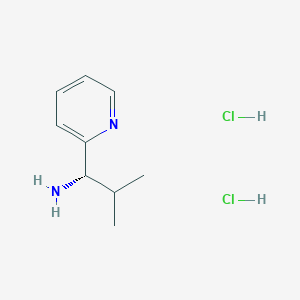
![(4R)-2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3117264.png)



amine](/img/structure/B3117296.png)

